molecular formula C13H17NO5 B1401082 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid CAS No. 1292317-95-3

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid

Cat. No.: B1401082
CAS No.: 1292317-95-3
M. Wt: 267.28 g/mol
InChI Key: QGJLYGCIQTYFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound serves as a protective group for amines, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation and cleavage. For instance, it can be used in conjunction with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amine groups, it allows for the selective formation of peptide bonds, which is crucial in the synthesis of proteins and peptides. This compound can influence cell signaling pathways and gene expression by enabling the synthesis of specific peptides that act as signaling molecules or transcription factors . Additionally, its use in peptide synthesis can impact cellular metabolism by providing the necessary building blocks for protein synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine . This mechanism allows for the selective protection and deprotection of amines, facilitating the synthesis of complex molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be rapidly removed under acidic conditions. This stability allows for the controlled synthesis of peptides and other molecules over extended periods. Long-term exposure to acidic conditions can lead to the degradation of the Boc group and the release of the free amine . In in vitro and in vivo studies, this compound has shown consistent performance in protecting amine groups during peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the compound is generally well-tolerated at doses used for peptide synthesis, but higher doses can lead to toxicity and adverse effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The Boc group is metabolized through hydrolysis under acidic conditions, leading to the release of the free amine and the formation of carbon dioxide and tert-butanol as byproducts. Enzymes such as esterases and proteases may also play a role in the metabolism of this compound by facilitating the hydrolysis of the Boc group .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is relatively hydrophobic due to the presence of the Boc group, which may influence its distribution within lipid membranes and cellular compartments. Transporters and binding proteins that interact with hydrophobic molecules may facilitate its transport and localization within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. Post-translational modifications and targeting signals may also play a role in its localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is used as a protected intermediate. The Boc group protects the amino group during various synthetic steps, allowing for selective reactions at other functional groups .

Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals where the Boc group is used to protect amino groups during the synthesis of peptide-based drugs .

Industry: In the chemical industry, Boc-protected compounds are used in the production of fine chemicals and advanced materials. The protection and deprotection steps are crucial in multi-step synthesis processes .

Comparison with Similar Compounds

    3-((Tert-butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.

    3-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid: Similar structure with the methoxy group at a different position.

Uniqueness: The presence of both the Boc-protected amino group and the methoxy group on the benzoic acid core makes 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid unique. This combination allows for selective reactions and provides versatility in synthetic applications .

Properties

IUPAC Name

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJLYGCIQTYFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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